N-(2-chlorobenzyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
Description
This compound features a 4-oxobutanamide backbone linked to a piperazine ring substituted with an indole-2-carbonyl group and an N-(2-chlorobenzyl) moiety.
Properties
Molecular Formula |
C24H25ClN4O3 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C24H25ClN4O3/c25-19-7-3-1-6-18(19)16-26-22(30)9-10-23(31)28-11-13-29(14-12-28)24(32)21-15-17-5-2-4-8-20(17)27-21/h1-8,15,27H,9-14,16H2,(H,26,30) |
InChI Key |
HCIBMYBHUPDKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
Target Compound
- Key groups : Indole-2-carbonyl, 2-chlorobenzyl, 4-oxobutanamide-piperazine.
- Hypothesized interactions : Indole enables π-π stacking and hydrogen bonding; chlorobenzyl enhances lipophilicity for membrane penetration.
Analog 1 : N-(1H-benzimidazol-2-yl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide (Y042-4447)
- Key groups : Benzimidazole-2-yl replaces indole-2-carbonyl; 3-chlorophenyl on piperazine.
- Molecular weight : 411.89 Da (vs. ~450–500 Da estimated for target compound).
Analog 2 : N-(1H-benzimidazol-2-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide (Y042-4452)
- Key groups : 4-fluorophenyl on piperazine.
- Molecular weight : 395.44 Da.
- Functional impact : Fluorine’s electron-withdrawing effect increases metabolic stability but may reduce basicity of piperazine, altering receptor interactions .
Analog 3 : WJ111-11 ()
- Key groups: Triazine, morpholino, difluoromethylpyrimidine, dioxopiperidin-isoidolinyl.
- Functional impact : Designed for proteolysis-targeting chimeras (PROTACs) or kinase inhibition. The complex structure suggests higher target specificity but lower synthetic yield (10.1%) compared to the target compound’s simpler scaffold .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Target compound > Y042-4447 > Y042-4452 (due to chlorine’s hydrophobic effect vs. fluorine’s polarity).
- Solubility: WJ111-11’s morpholino and triazine groups may enhance aqueous solubility compared to the target compound’s aromatic groups .
- Bioavailability : The target compound’s molecular weight (~450–500 Da) may limit oral absorption, whereas analogs <400 Da (e.g., Y042-4452) could exhibit better permeability .
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